molecular formula C9H4F17N B1333418 1H,1H-Perfluorononylamine CAS No. 355-47-5

1H,1H-Perfluorononylamine

Cat. No.: B1333418
CAS No.: 355-47-5
M. Wt: 449.11 g/mol
InChI Key: IHVFAVFXCUPMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

1H,1H-Perfluorononylamine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition of enzyme activity, leading to alterations in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt the normal function of mitochondria, leading to changes in energy production and metabolic flux . Additionally, it can alter the expression of genes involved in oxidative stress responses, further impacting cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, it can cause significant toxicity, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting the metabolism of various substrates. This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific sites within the cell to exert its actions.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is often found in the mitochondria, where it can affect energy production and metabolic processes. Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Chemical Reactions Analysis

1H,1H-Perfluorononylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H,1H-Perfluorononylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,1H-Perfluorononylamine involves its interaction with specific molecular targets and pathways. The high fluorine content of the compound allows it to interact with hydrophobic regions of proteins and membranes, affecting their structure and function. This interaction can lead to changes in enzyme activity, membrane permeability, and signal transduction pathways .

Comparison with Similar Compounds

1H,1H-Perfluorononylamine can be compared with other similar fluorinated amines, such as:

The uniqueness of this compound lies in its longer perfluorinated chain, which imparts distinct properties such as higher hydrophobicity and thermal stability compared to shorter-chain fluorinated amines .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F17N/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h1,27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVFAVFXCUPMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379930
Record name 1H,1H-Perfluorononylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-47-5
Record name 1H,1H-Perfluorononylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Nonanamine, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,1H-Perfluorononylamine
Reactant of Route 2
Reactant of Route 2
1H,1H-Perfluorononylamine
Reactant of Route 3
1H,1H-Perfluorononylamine
Reactant of Route 4
1H,1H-Perfluorononylamine
Reactant of Route 5
1H,1H-Perfluorononylamine
Reactant of Route 6
1H,1H-Perfluorononylamine
Customer
Q & A

Q1: How does 1H,1H-Perfluorononylamine interact with jute and what are the downstream effects?

A1: In this study, this compound is grafted onto the lignin component of jute fibers through a laccase-mediated reaction []. Laccase, an enzyme, catalyzes the oxidation of PFNL, generating reactive species. These reactive species then interact with the lignin on the jute surface, forming covalent bonds. This grafting process leads to the incorporation of fluorine atoms on the jute surface, increasing its hydrophobicity (water repellency) []. The contact angle, a measure of hydrophobicity, significantly increases after PFNL grafting, indicating the altered surface properties of the jute fibers [].

Q2: Can you elaborate on the material compatibility of this compound in this specific application?

A2: The research demonstrates the compatibility of this compound with jute fibers, specifically with the lignin component []. The laccase-mediated grafting method proves to be effective in attaching PFNL onto the jute surface without causing significant structural damage to the fibers. The resulting modified jute exhibits enhanced hydrophobicity, showcasing the successful integration of PFNL into the material []. This modification suggests potential applications of this treated jute in environments where water repellency is beneficial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.